molecular formula C15H14ClNO4S B7781538 N-[(4-chlorophenyl)sulfonyl]phenylalanine

N-[(4-chlorophenyl)sulfonyl]phenylalanine

Cat. No.: B7781538
M. Wt: 339.8 g/mol
InChI Key: JEDDEMYHWQZSLN-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)sulfonyl]phenylalanine typically involves the reaction of 4-chlorobenzenesulfonyl chloride with phenylalanine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial-scale purification techniques such as distillation, crystallization, or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)sulfonyl]phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-chlorophenyl)sulfonyl]phenylalanine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its inhibitory effects on acetylcholinesterase, making it relevant in research on neurological disorders.

    Medicine: Potential therapeutic agent for treating Alzheimer’s disease and other neurodegenerative conditions.

    Industry: Used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)sulfonyl]phenylalanine
  • N-[(4-methylphenyl)sulfonyl]phenylalanine
  • N-[(4-nitrophenyl)sulfonyl]phenylalanine

Uniqueness

N-[(4-chlorophenyl)sulfonyl]phenylalanine is unique due to its specific inhibitory action on acetylcholinesterase and its potential therapeutic applications in treating Alzheimer’s disease. Compared to similar compounds, it has a distinct chlorine atom in the 4-chlorophenyl group, which may influence its binding affinity and inhibitory potency .

Properties

IUPAC Name

(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDDEMYHWQZSLN-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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